Cas no 1595954-24-7 (4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane)

4-(Bromomethyl)-4-(3,3-dimethylbutoxy)oxane is a brominated oxane derivative with potential utility as an intermediate in organic synthesis. The presence of both a bromomethyl group and a 3,3-dimethylbutoxy substituent on the oxane ring provides reactive sites for further functionalization, making it valuable for constructing complex molecular architectures. The sterically hindered 3,3-dimethylbutoxy moiety may enhance stability under certain reaction conditions. This compound is particularly suited for applications requiring selective alkylation or etherification reactions. Its structured framework offers controlled reactivity, which can be advantageous in pharmaceutical or fine chemical synthesis. Proper handling is essential due to the bromomethyl group's potential lability.
4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane structure
1595954-24-7 structure
商品名:4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
CAS番号:1595954-24-7
MF:C12H23BrO2
メガワット:279.2138235569
CID:6404395
PubChem ID:114774498

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane 化学的及び物理的性質

名前と識別子

    • 4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
    • EN300-1132515
    • 1595954-24-7
    • インチ: 1S/C12H23BrO2/c1-11(2,3)4-9-15-12(10-13)5-7-14-8-6-12/h4-10H2,1-3H3
    • InChIKey: YGMABPXIUPBHLL-UHFFFAOYSA-N
    • ほほえんだ: BrCC1(CCOCC1)OCCC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 278.08814g/mol
  • どういたいしつりょう: 278.08814g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 18.5Ų

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1132515-10g
4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
1595954-24-7 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1132515-10.0g
4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
1595954-24-7
10g
$6390.0 2023-06-09
Enamine
EN300-1132515-0.25g
4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
1595954-24-7 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1132515-5.0g
4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
1595954-24-7
5g
$4309.0 2023-06-09
Enamine
EN300-1132515-2.5g
4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
1595954-24-7 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1132515-1g
4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
1595954-24-7 95%
1g
$986.0 2023-10-26
Enamine
EN300-1132515-0.1g
4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
1595954-24-7 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1132515-0.5g
4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
1595954-24-7 95%
0.5g
$946.0 2023-10-26
Enamine
EN300-1132515-1.0g
4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
1595954-24-7
1g
$1485.0 2023-06-09
Enamine
EN300-1132515-0.05g
4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane
1595954-24-7 95%
0.05g
$827.0 2023-10-26

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane 関連文献

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxaneに関する追加情報

Recent Advances in the Application of 4-(Bromomethyl)-4-(3,3-dimethylbutoxy)oxane (CAS: 1595954-24-7) in Chemical Biology and Pharmaceutical Research

The compound 4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane (CAS: 1595954-24-7) has recently emerged as a promising intermediate in chemical biology and pharmaceutical research. This molecule, characterized by its unique oxane ring structure and functional groups, has been the subject of several studies exploring its potential applications in drug discovery and development. Recent literature highlights its utility as a versatile building block for the synthesis of complex bioactive molecules, particularly in the context of targeted drug delivery and enzyme inhibition.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane as a key intermediate in the synthesis of novel kinase inhibitors. The researchers utilized the bromomethyl group for selective alkylation reactions, enabling the creation of a library of compounds with enhanced binding affinity to specific kinase targets. The study reported a 40% improvement in inhibitory activity compared to previous generations of inhibitors, suggesting significant potential for therapeutic applications in oncology.

Further investigations into the physicochemical properties of this compound have revealed interesting characteristics that make it particularly suitable for pharmaceutical formulations. Research published in Molecular Pharmaceutics (2024) examined the stability and solubility profile of 4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane, finding that the 3,3-dimethylbutoxy moiety contributes to improved membrane permeability while maintaining adequate aqueous solubility. These properties are particularly valuable for oral drug delivery systems, where balanced lipophilicity is crucial for bioavailability.

Recent advancements in synthetic methodology have also expanded the utility of this compound. A Nature Communications article (2024) described a novel catalytic system that enables efficient functionalization of the oxane ring at multiple positions, opening new possibilities for structure-activity relationship studies. The authors demonstrated how this approach could be used to create diverse derivatives of 4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane with varying biological activities, potentially leading to the discovery of new drug candidates.

The safety profile of this compound has been investigated in several preclinical studies. Data presented at the 2024 American Chemical Society National Meeting indicated that properly purified 4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane shows minimal cytotoxicity at concentrations typically used in synthetic applications. However, researchers emphasized the importance of careful handling due to the reactive nature of the bromomethyl group, recommending specific safety protocols for laboratory use.

Looking forward, the unique structural features of 4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane continue to inspire innovative applications in chemical biology. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules and its use as a scaffold for developing novel imaging agents. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important tool in pharmaceutical research for years to come.

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